Product packaging for Z-Leu-Arg-AMC(Cat. No.:)

Z-Leu-Arg-AMC

Cat. No.: B120511
M. Wt: 578.7 g/mol
InChI Key: XDHCDHWCFOQOCP-ZEQRLZLVSA-N
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Description

Z-Leu-Arg-AMC is a useful research compound. Its molecular formula is C30H38N6O6 and its molecular weight is 578.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38N6O6 B120511 Z-Leu-Arg-AMC

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHCDHWCFOQOCP-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Fluorogenic Action and Enzymatic Hydrolysis

Principles of 7-Amino-4-Methylcoumarin (B1665955) (AMC) Release and Fluorescence Generation

Z-Leu-Arg-7-Amino-4-Methylcoumarin is essentially a dipeptide (Leucine-Arginine) linked to a fluorescent reporter molecule, 7-Amino-4-Methylcoumarin (AMC). In its intact form, the AMC molecule's fluorescence is quenched due to the amide bond connecting it to the arginine residue. Proteases, which are enzymes that break down proteins, recognize the specific peptide sequence (Leu-Arg) and catalyze the hydrolysis of the amide bond. numberanalytics.compnas.org This cleavage event liberates the free AMC molecule. caymanchem.com The separation from the quenching peptide results in a significant increase in the fluorescence of AMC. iris-biotech.de This direct relationship between enzymatic activity and fluorescence signal forms the basis of its use in protease assays. caymanchem.com

FeatureDescription
Substrate Z-Leu-Arg-7-Amino-4-Methylcoumarin
Fluorophore 7-Amino-4-Methylcoumarin (AMC)
Quenching Mechanism Amide bond between Arginine and AMC
Enzymatic Action Hydrolysis of the Arg-AMC amide bond by a protease
Result Release of free, highly fluorescent AMC

The liberation of AMC is monitored using a spectrofluorometer. nih.gov When the substrate is intact, with the AMC group bound to the peptide, the molecule exhibits weak fluorescence at shorter wavelengths (approximately 330 nm excitation and 390 nm emission). iris-biotech.de Upon enzymatic cleavage and the release of free AMC, there is a notable shift in the fluorescence properties. The free AMC molecule has an excitation maximum around 345-380 nm and a strong emission maximum in the blue region, typically between 440 nm and 460 nm. caymanchem.commedchemexpress.comechelon-inc.combiossusa.com This significant increase in fluorescence intensity, which can be up to 700-fold, is directly proportional to the rate of substrate hydrolysis and thus, the activity of the protease being studied. iris-biotech.denih.gov

StateExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Intensity
Intact Substrate (Z-Leu-Arg-AMC) ~330~390Low
Free AMC (Post-cleavage) 345 - 380440 - 460High

Enzymatic Catalysis of Z-Leu-Arg-7-Amino-4-Methylcoumarin Cleavage

The cleavage of Z-Leu-Arg-7-Amino-4-Methylcoumarin is a specific enzymatic process catalyzed by certain proteases. This substrate is particularly useful for studying cysteine proteases like cathepsins and falcipains. echelon-inc.com

Proteases are enzymes that catalyze the hydrolysis of peptide bonds, the links that hold amino acids together in proteins. wikipedia.orgnih.gov This reaction involves the addition of a water molecule across the amide bond, leading to its breakage. wikipedia.org Different classes of proteases employ distinct catalytic mechanisms to achieve this. wikipedia.org Common strategies include:

Covalent Catalysis: In this mechanism, a reactive residue in the protease's active site forms a temporary covalent bond with the substrate, creating an intermediate. This is typical for serine and cysteine proteases. numberanalytics.com

General Acid-Base Catalysis: Here, amino acid residues in the active site act as proton donors or acceptors to facilitate the reaction. numberanalytics.com

Metal Ion Catalysis: Metalloproteases utilize a metal ion, often zinc, to activate a water molecule that then attacks the peptide bond. numberanalytics.com

The specificity of a protease for a particular substrate like Z-Leu-Arg-7-Amino-4-Methylcoumarin is determined by the precise interactions between the substrate's amino acid side chains and the binding pockets within the protease's active site. numberanalytics.com For instance, the arginine residue in the substrate, with its positively charged guanidinium (B1211019) group, and the leucine (B10760876) residue, with its hydrophobic side chain, fit into specific pockets of the target protease, positioning the scissile amide bond correctly for cleavage.

For cysteine proteases, which readily cleave this compound, the catalytic mechanism involves a nucleophilic cysteine residue in the active site. libretexts.org This cysteine's thiol group attacks the carbonyl carbon of the peptide bond between arginine and AMC. researchgate.net This is often facilitated by a nearby histidine residue, which acts as a general base. The reaction proceeds through a tetrahedral intermediate, leading to the cleavage of the amide bond and the release of the AMC fluorophore. researchgate.net The remaining part of the substrate is temporarily attached to the enzyme as a thioester intermediate, which is then hydrolyzed by water to regenerate the free enzyme. researchgate.net

Historical Context of Fluorometric Protease Assays

The use of fluorometric assays to study protease activity is part of a broader evolution of techniques for assessing proteolysis. Early methods relied on less sensitive spectrophotometric techniques that measured the generation of new amine termini. nih.gov The development of fluorogenic substrates, such as those involving 7-amino-4-methylcoumarin (B1665955), marked a significant advancement in the field. These substrates offered much higher sensitivity, allowing for the detection of lower levels of enzymatic activity.

The core principle behind these assays is the attachment of a fluorophore to a specific peptide sequence that is recognized and cleaved by a particular protease. nih.gov This design allows for the targeted investigation of individual proteases within complex biological samples. Over the years, a wide variety of fluorogenic substrates have been developed, each tailored to the specific cleavage preferences of different proteases. nih.gov For instance, substrates like Z-Leu-Leu-Glu-AMC are used for measuring proteasome activity, while others are designed for enzymes like leucine (B10760876) aminopeptidase. sigmaaldrich.comabcam.com The ongoing development of these tools continues to enhance our understanding of the roles of proteases in health and disease. nih.gov

Unveiling the Action of Z-Leu-Arg-7-Amino-4-Methylcoumarin in Protease Activity

The synthetic peptide substrate, Z-Leu-Arg-7-Amino-4-Methylcoumarin, serves as a valuable tool in the study of protease activity. Its utility lies in a clever fluorogenic mechanism that allows for the sensitive and continuous monitoring of enzymatic reactions. This article delves into the specifics of how this compound works, from the fundamental principles of fluorescence generation to the intricate mechanics of its enzymatic breakdown.

Substrate Specificity and Enzyme Interactions

Specificity for Cysteine Proteases

Z-Leu-Arg-AMC exhibits varying degrees of specificity and efficiency as a substrate for a range of cysteine proteases. Its interaction has been characterized with several members of the cathepsin family and the falcipain proteases of the malaria parasite Plasmodium falciparum.

Cathepsin L

Cathepsin L, a lysosomal cysteine protease involved in protein degradation, readily cleaves this compound. It is recognized as a fluorogenic substrate for this enzyme. echelon-inc.comfrontiersin.org The catalytic efficiency (kcat/Km) for this interaction is reported to be in the order of 10^6 M⁻¹s⁻¹. nih.gov

Cathepsin S

This compound also serves as a substrate for Cathepsin S, another lysosomal cysteine protease with significant roles in the immune system. frontiersin.orgpnas.orgresearchgate.net Kinetic studies have determined the parameters for this interaction, highlighting its utility in assaying Cathepsin S activity. The catalytic efficiency (kcat/Km) for human Cathepsin S with this compound has been reported to be approximately 10^5 M⁻¹s⁻¹. nih.gov More detailed kinetic constants for wild-type Cathepsin S are provided in the table below.

Cathepsin V

Cathepsin V, also known as Cathepsin L2, is another cysteine protease for which this compound is a known fluorogenic substrate. frontiersin.orgpnas.orgresearchgate.net Its cleavage by Cathepsin V allows for the assessment of this enzyme's activity. The catalytic efficiency (kcat/Km) for Cathepsin V (L2/V) is on the order of 10^4 M⁻¹s⁻¹. nih.gov

Cathepsin B

While this compound is cleaved by Cathepsin B, it is considered to be a slower process compared to other cathepsins. nih.gov The catalytic efficiency (kcat/Km) for Cathepsin B with this substrate is approximately 10^5 M⁻¹s⁻¹. nih.gov It is important to note that other substrates, such as Z-Arg-Arg-AMC, are often preferred for more specific Cathepsin B activity assays.

Cathepsin K

This compound is a sensitive fluorogenic substrate for Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and involved in bone resorption. frontiersin.orgnih.gov Detailed kinetic analysis has been performed for this interaction.

Falcipain I, II, and III

This compound is a recognized substrate for the falcipain cysteine proteases of Plasmodium falciparum, which are crucial for the parasite's life cycle. Notably, it is the preferred substrate for Falcipain-2. echelon-inc.compnas.org While it also acts as a substrate for Falcipain-1 and Falcipain-3, it is cleaved most efficiently by Falcipain-2. echelon-inc.comnih.gov The use of this compound has been instrumental in studying the activity of these proteases, particularly in the context of antimalarial drug discovery. In studies of Falcipain-2 knockout parasites, a marked reduction in activity against this compound was observed in early trophozoite stages. A kcat/Km value of 580 M⁻¹s⁻¹ has been reported for a mutant form of Falcipain-2 (Δ15FP2), indicating that the wild-type enzyme has a significantly higher efficiency. pnas.org

Data Tables

Table 1: Kinetic Parameters of Cysteine Proteases with Z-Leu-Arg-7-Amino-4-Methylcoumarin

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Cathepsin K8 nih.gov-4 x 10⁵ nih.gov
Cathepsin L--10⁶ nih.gov
Cathepsin S (wild-type)14.8 ± 1.53.9 ± 0.12.6 x 10⁵
Cathepsin V (L2/V)--10⁴ nih.gov
Cathepsin B--10⁵ nih.gov
Falcipain-2 (Δ15FP2 mutant)--580 pnas.org

Specificity for Serine Proteases

This fluorogenic compound is recognized and cleaved by certain serine proteases, a broad family of enzymes characterized by a serine residue in their active site.

Z-Leu-Arg-7-Amino-4-Methylcoumarin has been identified as a substrate for human tissue kallikreins. echelon-inc.com Kallikreins are a subgroup of serine proteases involved in a variety of physiological processes. While it is a substrate, it is important to note that the specificity can vary among different kallikrein family members. For instance, recombinant human kallikrein 7 (hK7) shows a preference for substrates with tyrosine or phenylalanine at the P1 position and exhibits minimal activity against substrates with arginine in this position. nih.gov In contrast, other kallikreins, such as plasma kallikrein, are known to prefer arginine at the P1 position. nih.gov

The presence of an arginine residue at the P1 position makes Z-Leu-Arg-7-Amino-4-Methylcoumarin a suitable substrate for trypsin-like proteases. nih.gov These enzymes specifically cleave peptide bonds C-terminal to basic amino acid residues like arginine and lysine. nih.gov Trypsin itself efficiently hydrolyzes peptide-AMC substrates that have an arginine at the P1 position. nih.gov The specificity of trypsin-like proteases is primarily determined by the deep S1 pocket that can accommodate the long, positively charged side chains of arginine or lysine. nih.gov

Molecular Determinants of Enzyme Recognition

The interaction between Z-Leu-Arg-7-Amino-4-Methylcoumarin and a protease is governed by specific molecular features of the substrate.

The benzyloxycarbonyl (Z) group is an amino-terminal protecting group commonly used in peptide synthesis. bachem.com In the context of fluorogenic substrates, the Z-group can influence substrate binding and specificity. It can participate in hydrophobic interactions with the enzyme's active site or surrounding regions. scbt.com The design of some fluorogenic substrates involves the strategic placement of such protecting groups to enhance selectivity for a particular enzyme. nih.gov For instance, in some substrates, the Z-group is part of a design where diverse fluorophores can be accepted in its place, demonstrating flexibility in substrate recognition by certain enzymes. rsc.org

The dipeptide sequence, Leucyl-Arginine (Leu-Arg), is a critical determinant of the substrate's specificity. The arginine residue at the P1 position is the primary recognition site for trypsin-like proteases. nih.govnih.gov The amino acid at the P2 position, in this case, leucine (B10760876), also plays a significant role in modulating the affinity and rate of hydrolysis by the enzyme. The selection of the amino acid residue in the P2 position can lead to substantial increases in substrate specificity. nih.gov The interaction of both the P1 and P2 residues with the corresponding S1 and S2 pockets on the enzyme surface dictates the efficiency of the enzymatic reaction. nih.gov

Interactive Data Table: Enzyme Specificity

Enzyme ClassSpecific Enzyme ExampleSubstrate ActivityKey Recognition Feature
Serine ProteasesHuman Tissue Kallikrein ActiveVaries among kallikreins
Serine ProteasesTrypsin-like Proteases nih.govActiveArginine at P1 position

Methodological Considerations in Enzyme Assays Utilizing Z Leu Arg 7 Amino 4 Methylcoumarin

Experimental Design for Protease Activity Measurement

Determination of Enzyme Kinetics

A fundamental application of Z-LR-AMC is in the determination of enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters provide insights into the efficiency and specificity of an enzyme for its substrate. The assay principle relies on the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) group. This cleavage releases the highly fluorescent AMC molecule, which can be monitored in real-time. nih.gov

The experimental setup typically involves incubating the protease with varying concentrations of the Z-LR-AMC substrate. acs.org The rate of the reaction, or initial velocity (V₀), is determined by measuring the increase in fluorescence over a short period where the reaction is linear. By plotting these initial velocities against the corresponding substrate concentrations, a Michaelis-Menten curve can be generated. Non-linear regression analysis of this curve allows for the calculation of Km and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. The kcat value, or turnover number, can then be calculated from Vmax if the enzyme concentration is known. The ratio of kcat/Km provides a measure of the enzyme's catalytic efficiency.

For accurate kinetic measurements, it is crucial to work with substrate concentrations that bracket the expected Km value. acs.org Typical concentrations for similar fluorogenic substrates range from 10 to 100 µM. adipogen.com The fluorescence of the released AMC is typically measured with excitation wavelengths around 365-380 nm and emission wavelengths around 430-460 nm. adipogen.comsigmaaldrich.com

Quantification of Proteolytic Activity in Biological Samples

Z-LR-AMC is also extensively used to quantify the activity of specific proteases within complex biological samples such as cell lysates and tissue homogenates. caymanchem.comthermofisher.com This is particularly relevant for studying enzymes like cathepsins, which are involved in various physiological and pathological processes, and falcipain II, a key enzyme in the malaria parasite Plasmodium falciparum.

The general procedure involves incubating a known amount of the biological sample with a saturating concentration of Z-LR-AMC. Under these conditions, the rate of AMC release is directly proportional to the amount of active enzyme in the sample. A standard curve, generated using known concentrations of purified AMC, is essential for converting the measured fluorescence units into the molar amount of product formed. sigmaaldrich.com This allows for the calculation of specific activity, typically expressed as units of activity per milligram of total protein in the sample.

It is important to note that biological samples may contain multiple proteases capable of cleaving Z-LR-AMC. Therefore, the use of specific inhibitors is often necessary to dissect the contribution of the target enzyme to the total observed activity. Furthermore, appropriate controls, such as samples without substrate or heat-inactivated samples, are crucial to account for background fluorescence and non-enzymatic hydrolysis of the substrate.

Optimization of Assay Conditions

The reliability of data obtained from enzyme assays using Z-LR-AMC is highly dependent on the optimization of various experimental parameters.

Buffer Composition and pH Optimization

The choice of buffer and its pH are critical for optimal enzyme activity. Different proteases exhibit maximal activity within specific pH ranges. For instance, many lysosomal cathepsins have acidic pH optima, while other proteases are more active at neutral or alkaline pH. Therefore, the assay buffer should be chosen to maintain the desired pH throughout the experiment. Tris-HCl and sodium phosphate (B84403) are commonly used buffer systems. acs.orgpubcompare.ai The optimal pH for a given protease-substrate interaction should be determined empirically by performing the assay over a range of pH values. For example, assays for some proteases are conducted at pH 8.0, while others may require a pH of 7.4 or 7.5. pubcompare.ai

Reducing Agent Requirements

Cysteine proteases, a major class of enzymes assayed with Z-LR-AMC, possess a critical cysteine residue in their active site that must be in a reduced state for catalytic activity. Oxidizing conditions can lead to the formation of a disulfide bond, inactivating the enzyme. To prevent this, a reducing agent is often included in the assay buffer. Dithiothreitol (DTT) is a commonly used reducing agent, typically at a concentration of around 1 mM. pubcompare.ai The necessity and optimal concentration of the reducing agent should be evaluated during assay development.

Temperature Control and Incubation Parameters

Enzyme activity is highly sensitive to temperature. Assays are typically performed at a constant, controlled temperature to ensure reproducibility. While some protocols specify room temperature, many enzyme kinetic studies are conducted at 37°C to approximate physiological conditions. thermofisher.compubcompare.ai It is crucial to pre-incubate all reaction components at the desired temperature before initiating the reaction.

The incubation time should be chosen to ensure that the reaction remains in the initial linear phase, where product formation is proportional to time. This is particularly important for kinetic studies. For endpoint assays designed to quantify total activity, the incubation time should be sufficient to generate a robust signal without depleting a significant fraction of the substrate. Real-time monitoring of fluorescence in a plate reader is the preferred method as it allows for the direct observation of the reaction progress and the accurate determination of the initial velocity.

ParameterTypical Range/ConditionRationale
Substrate Concentration 10 - 100 µMTo bracket the Km for kinetic studies and ensure saturation for activity quantification. adipogen.com
Excitation Wavelength 365 - 380 nmOptimal for exciting the released AMC fluorophore. adipogen.comsigmaaldrich.com
Emission Wavelength 430 - 460 nmOptimal for detecting the fluorescence of the released AMC fluorophore. adipogen.comsigmaaldrich.com
pH 7.4 - 8.0Dependent on the optimal pH for the specific protease being studied. pubcompare.ai
Reducing Agent (e.g., DTT) ~1 mMTo maintain the active site cysteine of cysteine proteases in a reduced state. pubcompare.ai
Temperature 25°C (Room Temp) or 37°CTo ensure consistent and physiologically relevant enzyme activity. acs.orgthermofisher.compubcompare.ai
Incubation Time VariableShould be within the linear range of the reaction for accurate rate determination.
Data Acquisition Real-time fluorescence monitoringAllows for accurate determination of initial reaction velocities.

Table 1: Summary of Key Experimental Parameters for Enzyme Assays Using Z-Leu-Arg-7-Amino-4-Methylcoumarin

Data Analysis and Interpretation in Fluorometric Assays

Data analysis in fluorometric assays utilizing Z-Leu-Arg-7-Amino-4-Methylcoumarin hinges on the accurate quantification of the fluorescent product, 7-Amino-4-Methylcoumarin (AMC), released by enzymatic cleavage. This process involves the creation of a standard curve to correlate fluorescence intensity with the concentration of the free fluorophore, which then allows for the calculation of the enzyme's activity.

Standard Curve Generation for 7-Amino-4-Methylcoumarin

A standard curve is essential for converting the relative fluorescence units (RFU) measured by a fluorometer into the absolute concentration of the product, AMC. nih.gov This calibration is a critical step because the fluorescence signal is instrument-dependent. nih.gov The curve is constructed by measuring the fluorescence intensity of a series of known concentrations of a pure AMC reference standard. thermofisher.comsigmaaldrich.com

To generate the standard curve, a stock solution of AMC is prepared in a suitable solvent, such as DMSO, and then serially diluted in the same assay buffer that will be used for the enzyme reaction. nih.gov This ensures that the matrix of the standards is comparable to the experimental samples. These dilutions should cover the expected range of AMC concentrations that will be produced in the enzyme assay. colostate.edu Each standard concentration is then measured for its fluorescence at the specific excitation and emission wavelengths for AMC, which are typically around 345-380 nm for excitation and 445-460 nm for emission. caymanchem.commedchemexpress.com

The resulting data, which pairs known concentrations with their corresponding RFU values, is plotted with concentration on the x-axis and RFU on the y-axis. A linear regression analysis is then performed on these data points. The slope of this line represents the conversion factor (RFU per µM of AMC) and is used to determine the concentration of AMC in the actual enzyme assay samples. nih.gov

Table 1: Example Data for 7-Amino-4-Methylcoumarin Standard Curve This interactive table shows sample data points used to generate a standard curve for AMC. The linear relationship between concentration and fluorescence is used to calculate the amount of product formed in an enzyme assay.

Calculation of Enzyme Activity Units

Enzyme activity is a measure of the rate at which an enzyme converts substrate into product. In assays using Z-Leu-Arg-7-Amino-4-Methylcoumarin, the activity is determined by measuring the rate of increase in fluorescence over time as the substrate is hydrolyzed to release free AMC. caymanchem.com This rate, initially measured in RFU per minute, is then converted into molar units using the standard curve.

The calculation process is as follows:

Monitor Fluorescence Over Time: The enzymatic reaction is initiated, and the fluorescence is measured at regular intervals, generating a progress curve (RFU vs. time).

Determine the Initial Rate: The initial, linear portion of this curve is identified, and its slope is calculated. This slope represents the initial velocity (v₀) of the reaction in RFU/min. Most microplate readers can automatically calculate this value. nih.gov

Convert RFU/min to µmol/min: The slope of the AMC standard curve (in RFU/µM) is used to convert the reaction rate from RFU/min to µM/min.

The formula for this conversion is: Rate (µM/min) = (Rate in RFU/min) / (Slope of standard curve in RFU/µM)

An enzyme "Unit" (U) is commonly defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions. biomol.com Therefore, the calculated rate in µM/min can be directly expressed as enzyme activity in µU/mL or other relevant units, after accounting for the volume of the reaction.

Table 2: Example Calculation of Enzyme Activity This interactive table demonstrates how to calculate enzyme activity from raw fluorescence data using the slope derived from a standard curve.

Finally, to obtain the specific activity of the enzyme, the calculated activity (in U) is divided by the total amount of protein (in mg) present in the assay. biomol.com This provides a standardized measure of enzyme purity and activity, expressed as U/mg. biomol.com

Academic Applications in Protease Activity Studies

Investigation of Lysosomal Cysteine Protease Functions

Z-LR-AMC serves as a key reagent for probing the activity of several members of the cathepsin family, a group of lysosomal cysteine proteases. It is recognized and cleaved by cathepsins K, L, S, and V, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, which allows for the quantification of enzymatic activity. echelon-inc.comglpbio.com The excitation and emission maxima for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively. echelon-inc.com

Role of Cathepsins in Intracellular Protein Turnover

The activity of these proteases is also highly dependent on pH. escholarship.org While cathepsins B, K, and S are active at both acidic (pH 4.6) and neutral (pH 7.2) conditions, cathepsins L and V show activity primarily at the acidic pH characteristic of lysosomes. escholarship.org The ability to assay cathepsin activity across a range of pH values using Z-LR-AMC is critical for dissecting their roles in different cellular compartments and understanding the regulation of intracellular protein degradation.

Cathepsin Activity in Cellular Processes

Beyond general protein turnover, cathepsins are involved in a multitude of specific cellular processes. Z-LR-AMC has been employed to study the role of these proteases in various disease models. For example, it is used to assay for cathepsin K, an enzyme implicated in osteoclastic bone resorption. glpbio.combachem.com Furthermore, research into cathepsin V has linked its activity to tumor cell proliferation and the degradation of elastin. nih.gov The substrate has also been utilized in studies investigating the role of cathepsin V in facilitating the turnover of the GATA3 transcription factor via the proteasome in breast cancer. nih.gov

The specificity of Z-LR-AMC, while broad across several cathepsins, can be leveraged in combination with specific inhibitors or in systems where a particular cathepsin is known to be dominant. This allows for the targeted investigation of individual cathepsin activities in complex cellular events.

Research on Parasitic Proteases

Cysteine proteases are critical for the survival and pathogenesis of many parasitic organisms, making them attractive targets for antiparasitic drug development. Z-LR-AMC has proven to be a particularly useful substrate in this area of research.

Hemoglobin Degradation by Falcipains in Plasmodium falciparum

In the malaria parasite Plasmodium falciparum, a family of cysteine proteases known as falcipains plays a crucial role in the degradation of host hemoglobin within the parasite's food vacuole. pnas.org This process is essential for providing amino acids for parasite growth. Z-LR-AMC is a preferred substrate for falcipain-2, a key enzyme in this pathway, and is also cleaved by falcipain-1 and falcipain-3. echelon-inc.comglpbio.comfocusbiomolecules.com

Researchers have used Z-LR-AMC to study the kinetics of falcipain-2 and to screen for potential inhibitors. For example, in kinetic assays, the release of the AMC fluorophore is monitored over time to determine enzyme activity and the potency of inhibitory compounds. pnas.orgnih.gov Studies have shown that mutations in falcipain-2 can significantly impact its activity against Z-LR-AMC, providing insights into the enzyme's structure and function. pnas.org While native falcipain may require initial denaturation of hemoglobin by other proteases, the use of small peptide substrates like Z-LR-AMC allows for the direct characterization of the enzyme's catalytic activity. nih.gov

Functional Characterization of Parasite Cysteine Proteases

The utility of Z-LR-AMC extends to the study of cysteine proteases in other parasites, such as Schistosoma mansoni, the causative agent of schistosomiasis. This parasite expresses both cathepsin L- and cathepsin B-like proteases that are involved in functions like nutrition. uq.edu.auuq.edu.au While other substrates like Z-Phe-Arg-AMC are often used to specifically measure cathepsin L-like activity, Z-LR-AMC can also be cleaved by schistosome proteases. nih.gov By comparing the cleavage of different fluorogenic substrates, researchers can begin to functionally characterize the diverse repertoire of proteases expressed by the parasite. uq.edu.au

Z-LR-AMC is also cleaved by proteases from other malaria parasite species, including berghepain from Plasmodium berghei and vivapain-2 and -3 from Plasmodium vivax. focusbiomolecules.com This broad utility makes it a valuable tool for comparative studies of protease function across different parasitic species.

Assessment of Proteolytic Activity in Complex Biological Systems

A significant advantage of fluorogenic substrates like Z-LR-AMC is their applicability to measuring protease activity within complex biological mixtures, such as cell lysates and tissue homogenates. ubiqbio.comnih.gov This allows for the assessment of endogenous protease activity in a more physiologically relevant context than with purified enzymes.

The general principle involves incubating the biological sample with the substrate and measuring the rate of fluorescent product formation. ubiqbio.com This approach provides a quantitative measure of the total activity of all proteases in the sample that can cleave the substrate. The assay is sensitive and can be adapted for high-throughput screening of protease inhibitors. aatbio.com

When working with complex systems, it is crucial to optimize assay conditions, such as homogenate concentration and buffer composition, to ensure accurate and reproducible results. nih.gov For instance, studies on pancreatic homogenates have shown that factors like the choice of detergent and the freeze-thaw stability of the sample can significantly impact measured protease activity. nih.gov Similarly, protocols have been developed for measuring protease activity in mosquito midgut extracts, highlighting the importance of sample dilution to achieve a linear response. nih.gov While these examples may use different specific substrates, the underlying principles of assay optimization are broadly applicable to the use of Z-LR-AMC in similar complex biological samples.

Compound Information Table

Compound NameAbbreviation
Z-Leu-Arg-7-Amino-4-MethylcoumarinZ-LR-AMC
7-amino-4-methylcoumarinAMC
Z-Phe-Arg-7-amido-4-methylcoumarinZ-Phe-Arg-AMC
Nα–CBZ–Arg–Arg–7–amido–4–methylcoumarinZ-Arg-Arg-AMC
Boc-Gln-Ala-Arg-AMCQAR-AMC
Z-Gly-Pro-Arg-AMCGPR-AMC

Protease Kinetic Data with Z-Leu-Arg-AMC

ProteaseOrganismkcat/Km (M⁻¹s⁻¹)Reference
Cathepsin KHuman4 x 10⁵ focusbiomolecules.com
Cathepsin LHuman10⁶ focusbiomolecules.com
Cathepsin SHuman10⁵ focusbiomolecules.com
Cathepsin V (L2)Human10⁴ focusbiomolecules.com
Cathepsin BHuman10⁵ focusbiomolecules.com
Cathepsin FHuman10⁶ focusbiomolecules.com
Falcipain-1Plasmodium falciparumCleaved focusbiomolecules.com
Falcipain-2Plasmodium falciparumCleaved focusbiomolecules.com
Falcipain-3Plasmodium falciparumCleaved focusbiomolecules.com
BerghepainPlasmodium bergheiCleaved focusbiomolecules.com
Vivapain-2Plasmodium vivaxCleaved focusbiomolecules.com
Vivapain-3Plasmodium vivaxCleaved focusbiomolecules.com

Characterization of Recombinant Protease Activities

To understand the specific function and kinetic properties of a particular protease, it is often necessary to produce and purify the enzyme in a recombinant form. Z-LR-AMC serves as a standard substrate for characterizing the activity of these purified recombinant proteases. It has been utilized to assay the activity of recombinant human and mouse cathepsins, including cathepsin B, cathepsin L, and cathepsin V. rndsystems.com Such studies allow for the determination of key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), providing fundamental insights into the enzyme's efficiency and substrate specificity. focusbiomolecules.com For example, this compound is a sensitive fluorogenic substrate for cathepsin K, with a reported Km of 8 µM and a kcat/Km of 4 x 10^5 M⁻¹s⁻¹. focusbiomolecules.com

Role in the Discovery and Characterization of Protease Modulators

The modulation of protease activity, either through inhibition or activation, is a key area of drug discovery and biochemical research. Z-LR-AMC plays a pivotal role in identifying and characterizing molecules that can alter protease function.

Screening for Protease Inhibitors

High-throughput screening (HTS) is a common strategy for identifying novel protease inhibitors from large chemical libraries. The fluorogenic nature of Z-LR-AMC makes it an ideal substrate for HTS assays. In a typical screening setup, the protease and the substrate are incubated in the presence of potential inhibitory compounds. A decrease in the rate of fluorescence generation compared to a control reaction (without an inhibitor) indicates that the compound is inhibiting the protease's activity. This method allows for the rapid and efficient screening of thousands of compounds, facilitating the discovery of new lead molecules for drug development. For instance, a related substrate, Z-Leu-Leu-Leu-AMC, is used for screening inhibitors of the 20S proteasome's chymotrypsin-like activity. hellobio.commedchemexpress.com

Mechanistic Studies of Protease Inhibition

Once a potential inhibitor has been identified, it is crucial to understand its mechanism of action. Z-LR-AMC is employed in kinetic assays to elucidate how an inhibitor affects the protease. By measuring the enzyme's activity at various substrate and inhibitor concentrations, researchers can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibitor's potency (e.g., the inhibition constant, Ki). These mechanistic studies are essential for optimizing the inhibitor's structure and understanding its biological effects. For example, studies on the proteasome have utilized a similar substrate, Z-Leu-Leu-Leu-MCA, to characterize the inhibitory effects of compounds like Z-Leu-Leu-leucinal, revealing a novel catalytic activity of the proteasome. nih.gov

Future Directions and Emerging Research Avenues Utilizing Z Leu Arg 7 Amino 4 Methylcoumarin

Advancements in High-Throughput Screening Methodologies

The characteristics of Z-Leu-Arg-7-Amino-4-Methylcoumarin make it highly suitable for high-throughput screening (HTS) campaigns, which are essential for drug discovery and identifying protease inhibitors. Methodological advancements are focused on enhancing the robustness, speed, and data quality of these screens. Key optimization strategies for AMC-based substrates include ensuring solubility, often by pre-dissolving the compound in DMSO to prevent aggregation, and validating the assay's robustness using metrics like the Z'-factor to ensure a reliable signal-to-background ratio, especially in multi-well plate formats (e.g., 384-well plates).

A significant area of development is the integration of AMC-based substrates into droplet-based microfluidic systems. nih.gov These platforms enable the screening of millions of individual reactions in picoliter-volume water-in-oil droplets, offering a massive increase in throughput compared to traditional plate-based assays. nih.gov While the hydrophobicity of the released 7-Amino-4-methylcoumarin (B1665955) (AMC) can present challenges like leakage into the oil phase, derivatives are being developed to overcome this, facilitating ultra-high-throughput screening of enzyme activities from sources like microorganisms. nih.govacs.org The compatibility of these substrates with automated liquid handlers further streamlines the HTS workflow, minimizing variability and human error.

Integration with Advanced Detection Technologies

The core of Z-Leu-Arg-7-Amino-4-Methylcoumarin's utility lies in its fluorogenic nature, which becomes increasingly powerful when paired with advanced detection technologies. Upon enzymatic cleavage of the Arg-AMC bond, the liberated AMC molecule exhibits a significant increase in fluorescence, which can be precisely quantified. iris-biotech.de Modern detection platforms, such as sophisticated fluorescent plate readers, allow for real-time monitoring of enzyme kinetics with high sensitivity. pubcompare.ai

The unique fluorogenic properties of substrates like Z-Leu-Arg-7-AMC are enabling researchers to monitor proteolytic events with unprecedented resolution. pubcompare.ai This allows for the capture of enzymatic interactions on millisecond timescales, which was not feasible with older methods. pubcompare.ai This integration provides detailed insights into enzyme mechanisms and inhibition profiles, crucial for both basic science and pharmaceutical development. pubcompare.ai The combination of this substrate with such technologies facilitates a deeper understanding of proteolytic processes with minimal sample perturbation. pubcompare.ai

Elucidation of Enzyme Regulation in Specific Biological Contexts

Z-Leu-Arg-7-Amino-4-Methylcoumarin is instrumental in deciphering how protease activity is regulated within specific physiological and pathological states. The substrate is recognized and cleaved by a distinct set of proteases, allowing researchers to probe their function in relevant biological samples.

For instance, it is a known substrate for several cathepsins (L, S, and V) and human tissue kallikrein. It is also notably used to detect the activity of cathepsin K, an enzyme deeply involved in bone resorption by osteoclasts, and falcipain II, a critical hemoglobin-degrading protease from the malaria parasite Plasmodium falciparum. By using Z-Leu-Arg-7-AMC to measure the activity of these specific enzymes in tissue homogenates or cell lysates, researchers can investigate how their function is regulated during disease progression, such as in bone metabolism disorders or malaria. This makes the substrate a valuable tool for identifying potential therapeutic targets for these conditions.

Enzyme TargetBiological Context/Significance
Cathepsin L, S, VVarious physiological and pathological processes
Cathepsin KOsteoclast-mediated bone resorption
Human Tissue KallikreinVarious physiological functions
Falcipain II & IIIHemoglobin degradation in Plasmodium falciparum (malaria)

This table summarizes key proteases that can be assayed using Z-Leu-Arg-7-Amino-4-Methylcoumarin, as identified in research contexts.

Development of Targeted Probes for In Vitro and Ex Vivo Protease Activity Monitoring

Z-Leu-Arg-7-Amino-4-Methylcoumarin is a foundational component for developing targeted probes to monitor protease activity both in controlled laboratory settings (in vitro) and in tissue samples (ex vivo). In its standard form, it is a highly effective in vitro probe for quantifying the activity of specific proteases in solution-based assays. pubcompare.aiadipogen.com

Emerging research focuses on incorporating specific and efficient cleavage sequences like Leu-Arg into more complex probe architectures for ex vivo applications. A promising approach is the development of activatable zymography probes (AZPs). nih.gov These probes can be applied to fresh-frozen tissue sections, where cleavage by resident proteases causes the probe to bind to the tissue at the site of enzyme activity. nih.gov This allows for the spatial localization of protease dysregulation within the native tissue microenvironment. nih.gov While early examples of AZPs have used other peptide sequences, the principle provides a clear future direction for Z-Leu-Arg-7-Amino-4-Methylcoumarin. nih.gov By adapting its specific Leu-Arg sequence into an AZP format, researchers could precisely map the activity of enzymes like cathepsins directly within cancer biopsies or other diseased tissues, offering powerful diagnostic and biological insights. nih.gov

Q & A

Q. What is the role of Z-Leu-Arg-7-Amino-4-Methylcoumarin in enzyme activity assays?

Z-Leu-Arg-7-Amino-4-Methylcoumarin (Z-L-R-AMC) is a fluorogenic substrate used to monitor protease activity, such as cathepsin L (CPL) in Toxoplasma gondii (TgCPL) and human CPL (HsCPL). Upon enzymatic cleavage, the 7-amino-4-methylcoumarin (AMC) group is released, emitting fluorescence at 460 nm (excitation: 380 nm). This allows real-time quantification of enzyme kinetics. Researchers typically use it in buffer systems (pH 6.0–7.4) with optimized ionic strength and reducing agents (e.g., DTT) to maintain enzyme stability .

Example Protocol :

  • Prepare reaction buffer (50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).
  • Add 10 µM Z-L-R-AMC to the enzyme solution.
  • Monitor fluorescence every 30 seconds for 30 minutes using a plate reader.

Q. How do I validate the specificity of Z-L-R-AMC for a target protease?

Specificity is validated through competitive inhibition assays and comparative studies with related proteases. For example, in studies of TgCPL, parallel assays with HsCPL are conducted to assess cross-reactivity. A 46-fold higher potency against HsCPL compared to TgCPL was reported, highlighting substrate selectivity challenges . Controls should include:

  • Blank (substrate without enzyme).
  • Positive control (known inhibitor, e.g., E-64 for cysteine proteases).
  • Negative control (unrelated protease).

Advanced Research Questions

Q. How can I optimize Z-L-R-AMC-based assays to improve selectivity between homologous proteases?

Q. How should I resolve discrepancies in IC₅₀ values across studies using Z-L-R-AMC?

Discrepancies arise from variations in enzyme purity, substrate concentration, or detection methods. To address this:

  • Standardize enzyme sources : Use recombinant enzymes with verified activity (e.g., ≥95% purity by SDS-PAGE).
  • Validate fluorescence parameters : Calibrate instruments using free AMC (e.g., 10 µM AMC in assay buffer).
  • Control for quenching effects : Test matrix components (e.g., cell lysates) for autofluorescence or interference .

Troubleshooting Table : Common Experimental Issues

IssueSolutionEvidence
Low fluorescence signalIncrease substrate concentration (≤20 µM)
High background noisePre-filter buffers (0.22 µm)

Q. Can Z-L-R-AMC be integrated with other analytical techniques for mechanistic studies?

Yes. Coupling fluorescence assays with HPLC or mass spectrometry (MS) allows mechanistic insights:

  • HPLC : Quantify AMC release and detect secondary hydrolysis products .
  • MS : Identify cleavage sites by analyzing peptide fragments after enzymatic digestion.
  • Fluorescence microscopy : Localize protease activity in live cells using Z-L-R-AMC .

Example Workflow :

  • Perform kinetic assay with Z-L-R-AMC.
  • Stop reaction with 1% TFA.
  • Analyze via HPLC (C18 column, acetonitrile/water gradient) .

Methodological Best Practices

  • Compound Handling : Store Z-L-R-AMC at -20°C in desiccated conditions to prevent hydrolysis .
  • Data Reporting : Follow IUPAC guidelines for enzyme kinetics (e.g., report kcat/KMk_{cat}/K_M values) .
  • Ethical Compliance : Use only for research purposes; not validated for diagnostic/therapeutic use .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.